molecular formula C3HClF4 B14404791 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene CAS No. 84195-40-4

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene

Cat. No.: B14404791
CAS No.: 84195-40-4
M. Wt: 148.48 g/mol
InChI Key: DTUOSAJNWCBVMZ-UHFFFAOYSA-N
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Description

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is a fluorinated organic compound with the molecular formula C3H2ClF4. It is a member of the hydrofluoroolefin (HFO) family, which are known for their low global warming potential (GWP) and negligible ozone depletion potential (ODP). This compound is primarily used as a refrigerant and in various industrial applications due to its favorable thermodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene typically involves the fluorination of chlorinated propene derivatives. One common method includes the following steps :

    Starting Material: The process begins with a chlorinated propene, such as 1-chloro-2,3,3,3-tetrafluoropropane.

    Fluorination: The starting material is subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or antimony pentafluoride (SbF5).

    Dehydrochlorination: The fluorinated intermediate undergoes dehydrochlorination to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction efficiency and yield . The reaction conditions typically include elevated temperatures and pressures to facilitate the fluorination and dehydrochlorination steps.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.

    Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst can be used for addition reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used for these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 3-hydroxy-1,2,3,3-tetrafluoroprop-1-ene, while addition of hydrogen can produce 3-chloro-1,2,3,3-tetrafluoropropane .

Scientific Research Applications

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through its functional groups. The double bond in the compound allows it to participate in addition reactions, while the chlorine and fluorine atoms can engage in substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,2,3,3-tetrafluoroprop-1-ene is unique due to the presence of both chlorine and fluorine atoms, which impart specific chemical reactivity and physical properties. Its low GWP and negligible ODP make it an attractive alternative to traditional refrigerants with higher environmental impact .

Properties

IUPAC Name

3-chloro-1,2,3,3-tetrafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF4/c4-3(7,8)2(6)1-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOSAJNWCBVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90706600
Record name 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84195-40-4
Record name 3-Chloro-1,2,3,3-tetrafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90706600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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